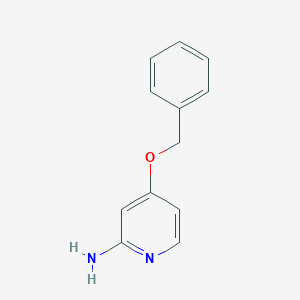

4-(Benzyloxy)pyridin-2-amine

Descripción general

Descripción

4-(Benzyloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines. Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring. The molecular formula of this compound is C12H12N2O, and it has a molecular weight of 200.24 g/mol. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)pyridin-2-amine typically involves the oxyfunctionalization of pyridin-2-amines using whole cells of Burkholderia sp. MAK1. This method converts different pyridin-2-amines into their 5-hydroxy derivatives. Another common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxyfunctionalization processes using microbial cells. These methods are preferred due to their efficiency and environmental friendliness.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzyloxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Whole cells of Burkholderia sp.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.

Major Products:

Oxidation: Pyridin-N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyridines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

4-(Benzyloxy)pyridin-2-amine is utilized as an intermediate in the synthesis of novel therapeutic agents. Its derivatives have been explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. For instance, compounds derived from it have shown promising results against Mycobacterium tuberculosis, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM in various studies.

Enzyme Inhibition:

Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, such as leukotriene A4 hydrolase and p38 MAP kinase. These interactions suggest its potential role in treating conditions characterized by excessive inflammation.

Organic Synthesis

Synthesis of Heterocycles:

this compound serves as a precursor for synthesizing various fused heterocycles, including imidazo-derivatives. This property is crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.

Machine Learning Applications:

Recent advancements have employed machine learning techniques to optimize the synthesis process of compounds related to this compound. By using Gaussian Approximation Potential (GAP), researchers have improved the predictive accuracy of molecular interactions, facilitating more efficient drug design processes .

Biochemical Research

Cellular Mechanisms:

Studies have demonstrated that this compound interacts with critical cellular signaling pathways, influencing cell function and gene expression. This interaction highlights its potential as a research tool for understanding disease mechanisms at the molecular level.

Case Study: Anti-Allodynic Activity

A series of pyridinone derivatives, including those based on this compound, were evaluated for their anti-allodynic effects in rat models of inflammatory pain. The most active compound demonstrated significant efficacy in preventing mechanical allodynia, indicating its therapeutic potential in pain management .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase . These interactions play a crucial role in its biological activity, including its potential therapeutic effects.

Comparación Con Compuestos Similares

4-(Benzyloxy)pyridin-2-amine can be compared with other aminopyridines and derivatives:

Similar Compounds: 2-Amino-4-(benzyloxy)pyridine, 4-(benzyloxy)-2-chloropyridine.

Uniqueness: The presence of the benzyloxy group at the 4-position of the pyridine ring distinguishes it from other aminopyridines.

Actividad Biológica

4-(Benzyloxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes such as monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism and are implicated in neurological disorders .

- Modulation of Signal Transduction Pathways : By interacting with receptor tyrosine kinases, this compound may influence pathways associated with cell proliferation and survival, making it a candidate for cancer therapy .

Antiviral Activity

Research has indicated that derivatives of pyridine compounds exhibit antiviral properties, particularly against HIV. For instance, compounds structurally related to this compound have demonstrated significant inhibition of HIV reverse transcriptase, which is crucial for viral replication .

Inhibition of Monoamine Oxidases

Studies have shown that benzyloxy-substituted compounds can act as potent inhibitors of human monoamine oxidase B (hMAO-B). For example, certain derivatives have been reported with IC values as low as 0.067 μM, indicating strong inhibitory effects on hMAO-B activity . This inhibition is relevant for the treatment of neurodegenerative disorders such as Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiviral Efficacy : A study synthesized various pyridine derivatives and evaluated their antiviral activities against HIV. Compounds similar to this compound showed IC values ranging from 0.2 to 6 nM against HIV replication in cell cultures, highlighting their potential as therapeutic agents .

- Neuroprotective Effects : Research into the neuroprotective properties of benzyloxy pyridine derivatives revealed that they could mitigate oxidative stress in neuronal cells, suggesting a mechanism that could be beneficial in treating neurodegenerative diseases .

- Anti-cancer Potential : Inhibitors targeting receptor tyrosine kinases have been developed from pyridine derivatives. These compounds have shown promise in preclinical models for various cancers, indicating that this compound may also possess similar anti-cancer properties .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFCWIXBEWVPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334242 | |

| Record name | 4-(benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85333-26-2 | |

| Record name | 4-(benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.